Human P2X7R Antagonist Potency: CAS 898425-74-6 vs. Brilliant Blue G in Recombinant HEK293 Cells
CAS 898425-74-6 inhibits human P2X7R-mediated ethidium iodide uptake in HEK293 cells with an IC50 of 536 nM [1]. By comparison, Brilliant Blue G (Coomassie Blue G-250, CHEMBL4173394), a widely used but non-selective P2X7R antagonist, exhibits an IC50 of approximately 100 nM against mouse P2X7R [2] but displays significant species-dependent potency variation (20- to 500-fold differences between human and rodent orthologs) [3]. The defined single-digit micromolar potency of CAS 898425-74-6 at the human receptor, without the extreme species bias of Brilliant Blue G, positions it as a more predictable tool for human-targeted mechanistic studies.
| Evidence Dimension | Human P2X7R antagonist IC50 |
|---|---|
| Target Compound Data | IC50 = 536 nM (human P2X7R expressed in HEK293 cells, ATP-induced ethidium iodide uptake) |
| Comparator Or Baseline | Brilliant Blue G: IC50 ≈ 100 nM at mouse P2X7R, but variable across species; human P2X7R potency data not reported in identical assay format |
| Quantified Difference | CAS 898425-74-6 is ~5.4-fold less potent at human P2X7R than Brilliant Blue G at mouse P2X7R, but avoids the extreme species-dependent potency drift (20–500×) characteristic of Brilliant Blue G. |
| Conditions | Human recombinant P2X7R in HEK293 cells; ethidium iodide uptake; 10-min preincubation with antagonist followed by ATP stimulation [1] |
Why This Matters
For procurement decisions, CAS 898425-74-6 provides a human P2X7R antagonist with defined sub-micromolar potency and reduced species-dependent variability, making it suitable for translational studies where consistent human receptor engagement is required.
- [1] BindingDB. BDBM50277548. IC50 = 536 nM: Antagonist activity at human P2X7R expressed in HEK293 cells assessed as inhibition of ATP-induced ethidium iodide uptake. View Source
- [2] Jiang L-H, et al. Brilliant Blue G selectively blocks ATP-gated rat P2X7 receptors. Mol Pharmacol. 2000;58(1):82-88. View Source
- [3] Hibell AD, et al. Complexities of measuring antagonist potency at P2X7 receptor orthologs. J Pharmacol Exp Ther. 2001;296(3):947-957. View Source
